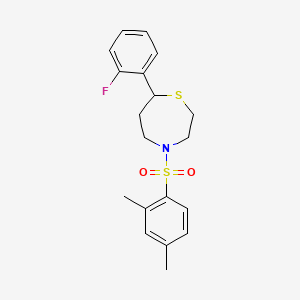

4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S2/c1-14-7-8-19(15(2)13-14)25(22,23)21-10-9-18(24-12-11-21)16-5-3-4-6-17(16)20/h3-8,13,18H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUSGIPSTRUUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Sulfonyl vs. Carbonyl Groups: The target compound’s sulfonyl group (C-SO₂-) differs from carbonyl-containing analogs (e.g., benzodioxole carbonyl or thiazole carbonyl ).

- Aromatic Substituents : The 2-fluorophenyl group in the target contrasts with 2,5-difluorophenyl and 2-chlorophenyl . Fluorine’s electronegativity and small size favor bioavailability, while chlorine’s larger size may improve receptor binding affinity .

- Sulfone Derivatives : The sulfone in (1,1-dioxide) exhibits higher oxidation than the sulfonyl group in the target, likely increasing polarity and aqueous solubility but reducing membrane permeability .

Physicochemical and Pharmacological Implications

- Lipophilicity : The 2,4-dimethylphenylsulfonyl group in the target may increase lipophilicity compared to benzodioxole or thiazole derivatives, impacting blood-brain barrier penetration .

- Bioactivity : Styrylsulfonyl analogs with conjugated systems might exhibit enhanced π-stacking in enzyme binding pockets, whereas the target’s methyl groups could favor steric selectivity.

- Salt Forms : The hydrochloride salt in demonstrates how salt formation improves stability and handling, a strategy applicable to the target compound .

Q & A

Q. What are the optimized synthetic routes for 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane core via cyclization of precursors such as α-haloketones and thiols under basic conditions . Subsequent sulfonylation at the 4-position uses 2,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) to facilitate the reaction. Critical parameters include temperature control (0–5°C during sulfonylation) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65–75% purity, requiring further crystallization for analytical-grade material .

Q. How is structural characterization performed for this compound?

Methodological Answer: Full characterization requires:

- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 434.12) .

- X-ray Crystallography : Optional for resolving conformational ambiguities in the thiazepane ring .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer: Initial screening focuses on receptor-binding assays (e.g., GABA or NMDA receptors due to structural similarity to benzothiazepines) using radioligand displacement studies . Dose-response curves (1 nM–100 µM) identify IC values. Parallel cytotoxicity assays (MTT or LDH) in HEK-293 or neuronal cell lines assess therapeutic windows .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and fluorophenyl incorporation be validated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated sulfonyl chloride to study rate-determining steps in sulfonylation .

- DFT Calculations : Compare computed transition states (e.g., Gaussian 16) with experimental intermediates trapped via low-temperature NMR .

- Fluorine-18 Radiolabeling : Track fluorophenyl group incorporation via F-PET imaging precursors to confirm regioselectivity .

Q. What strategies address contradictions in receptor-binding data across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4, 25°C) and normalize results to reference ligands (e.g., diazepam for GABA) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., CHARMM force fields) to identify conformational biases in different experimental setups .

- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand studies to rule out assay-specific artifacts .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Fragment Replacement : Systematically replace the 2-fluorophenyl group with bioisosteres (e.g., 3-pyridyl) to modulate lipophilicity (logP) and hydrogen-bonding capacity .

- Pharmacophore Mapping : Overlay active derivatives (e.g., 4-sulfonyl analogs) to identify essential electrostatic and steric features using Schrödinger’s Phase .

- QSAR Models : Train models on IC data (n ≥ 20 derivatives) with descriptors like polar surface area (PSA) and Hammett constants to predict activity .

Q. What analytical methods resolve solubility challenges in pharmacokinetic studies?

Methodological Answer:

- Co-solvency : Test solubility in PEG-400/water mixtures (10–40% v/v) while monitoring stability via HPLC .

- Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) via spray drying; characterize using DSC to confirm amorphous phase .

- Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) at the sulfonyl moiety to enhance aqueous solubility .

Q. How are enantiomeric impurities controlled during synthesis?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to separate enantiomers; validate resolution with ≥2.0 R .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to favor the desired enantiomer (≥90% ee) .

- Circular Dichroism (CD) : Monitor enantiomeric excess during crystallization by comparing CD spectra to pure standards .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported metabolic stability?

Methodological Answer:

- Cross-Species Comparisons : Test metabolism in human vs. rat liver microsomes (HLM/RLM) under identical conditions (e.g., NADPH concentration) to identify species-specific CYP450 interactions .

- Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites; compare fragmentation patterns with synthetic standards .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to quantify enzyme-specific contributions .

Q. What methodologies validate conflicting computational vs. experimental toxicity predictions?

Methodological Answer:

- ToxCast Database : Compare in silico predictions (e.g., TOPKAT) with high-throughput in vitro toxicity data (e.g., mitochondrial membrane potential assays) .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers like NRF2) .

- In Vivo Bridging : Conduct acute toxicity studies in zebrafish embryos (LC) to correlate computational LD predictions with live models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.